4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, an isoquinoline moiety, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases
Industry: It is used in the development of new materials with specific properties, such as electronic and optical materials
Mechanism of Action
The mechanism of action of 4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide include other thienopyrimidine derivatives and isoquinoline-based compounds. Some examples are:
- Thieno[3,2-d]pyrimidine derivatives with different substituents on the pyrimidine ring .
- Isoquinoline-based compounds with various functional groups attached to the isoquinoline core .
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H21N7OS |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C27H21N7OS/c1-16-4-9-20-19(22(16)33-27(35)21-14-36-24-23(21)30-15-31-25(24)28)10-11-29-26(20)32-17-5-7-18(8-6-17)34-12-2-3-13-34/h2-15H,1H3,(H,29,32)(H,33,35)(H2,28,30,31) |
InChI Key |
VUPOMWLNLJLRRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)N4C=CC=C4)NC(=O)C5=CSC6=C5N=CN=C6N |
Origin of Product |
United States |
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